Naroparcil
描述
Naroparcil, also known as LF 90055, is the lead compound in a series of orally-active antithrombotics . It is an analogue of LF 1351, a compound shown to have antithrombotic action . The antithrombotic activity of naroparcil is dependent on modification in the plasma glycosaminoglycans (GAG) profile which inactivates thrombin via heparin cofactor II (HCII) .
Molecular Structure Analysis
Naroparcil is a small molecule drug . Its molecular formula is C19H17NO4S2 . Unfortunately, the specific molecular structure analysis of Naroparcil is not available in the search results.
Chemical Reactions Analysis
Naroparcil acts as an acceptor for the transfer of a galactose residue from UDP-galactose by a microsomal enzyme preparation of galactosyltransferase I . A typical Michaelis-Menten curve was obtained, giving a calculated Km value for naroparcil .
科学研究应用
抗血栓作用: Naroparcil 以在体内启动抗血栓自由糖胺聚糖(GAG)链的生物合成而闻名,与其抗血栓作用相关(Masson et al., 1995)。
抗凝血酶活性增加: 发现该化合物能增加抗凝血酶活性和血浆糖胺聚糖水平,这可能有助于其抗血栓活性。这一效果在使用兔模型进行的研究中观察到(Masson et al., 1995)。
治疗血管疾病: Naroparcil 在兔动脉损伤模型中显示出减少内膜增厚并保持血管腔的有希望结果。这表明在治疗血管疾病和减少相关并发症的风险方面具有潜在应用价值(Bélichard et al., 1995)。
对高胆固醇兔的有效性: 在涉及高胆固醇兔的研究中,Naroparcil 治疗在动脉损伤后保持了动脉腔和减少了内膜厚度,突显了其在管理与胆固醇相关的血管问题中的潜力(Steg et al., 1995)。
静脉抗血栓特性: Naroparcil 在口服时具有安全的静脉抗血栓特性。其作为抗血栓药物的有效性已与出血风险进行比较,表明具有有利的治疗特性(Millet et al., 1994)。
抗血栓效应机制: 进一步研究揭示了 Naroparcil 的抗血栓活性取决于血浆 GAG 剖面的修改。这一机制涉及通过肝素辅因子 II 使凝血酶失活,阐明了 Naroparcil 施加其抗血栓效应的生化途径(Masson et al., 1999)。
作用机制
未来方向
属性
IUPAC Name |
4-[4-[(2S,3R,4S,5S)-3,4,5-trihydroxythian-2-yl]sulfanylbenzoyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c20-9-11-1-3-12(4-2-11)16(22)13-5-7-14(8-6-13)26-19-18(24)17(23)15(21)10-25-19/h1-8,15,17-19,21,23-24H,10H2/t15-,17+,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAFEPKOGMHYNH-LULLPPNCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](S1)SC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naroparcil | |
CAS RN |
120819-70-7 | |
Record name | Naroparcil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120819707 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAROPARCIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/238M5105OY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。